molecular formula C23H18Br2N2 B14921731 3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B14921731
M. Wt: 482.2 g/mol
InChI Key: QVPBCXDZBDTIJX-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two bromophenyl groups and a methylbenzyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with 2-methylbenzylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Pyrazoline derivatives

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromophenyl and methylbenzyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-1-(2-methylbenzyl)-1H-pyrazole
  • 3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole
  • 3,5-bis(4-iodophenyl)-1-(2-methylbenzyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s chemical and biological properties.

Properties

Molecular Formula

C23H18Br2N2

Molecular Weight

482.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C23H18Br2N2/c1-16-4-2-3-5-19(16)15-27-23(18-8-12-21(25)13-9-18)14-22(26-27)17-6-10-20(24)11-7-17/h2-14H,15H2,1H3

InChI Key

QVPBCXDZBDTIJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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